ethyl 1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate
Description
Ethyl 1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted at positions 5 and 7 with phenyl and 4-bromophenyl groups, respectively. The piperidine ring at position 4 is functionalized with an ethyl carboxylate ester.
Properties
IUPAC Name |
ethyl 1-[7-(4-bromophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25BrN4O2/c1-2-33-26(32)19-12-14-30(15-13-19)24-23-22(18-6-4-3-5-7-18)16-31(25(23)29-17-28-24)21-10-8-20(27)9-11-21/h3-11,16-17,19H,2,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYDSNVBPIVBBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)Br)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate is a compound belonging to the pyrrolopyrimidine class, which has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SARs).
Overview of Pyrrolopyrimidine Compounds
Pyrrolopyrimidine derivatives are known for their significant pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The structural features of these compounds often influence their biological efficacy. The compound incorporates a piperidine moiety and a pyrrolopyrimidine core, which are critical for its biological interactions.
- Inhibition of Protein Kinase B (PKB/Akt) :
- Anti-inflammatory Activity :
- Anticancer Properties :
Structure-Activity Relationships (SAR)
The biological activity of pyrrolopyrimidine derivatives can be significantly influenced by their chemical structure:
Case Studies
- In Vitro Studies :
- In Vivo Efficacy :
Scientific Research Applications
Synthesis of the Compound
The synthesis of ethyl 1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate typically involves multiple steps, including the formation of the pyrrolopyrimidine core followed by functionalization. Common methods include:
- Condensation Reactions : Involving the reaction of substituted pyrimidines with appropriate aldehydes or ketones.
- Cyclization : High-temperature cyclization techniques are often employed to form the fused heterocyclic structure.
- Functional Group Modifications : Various functional groups can be introduced to enhance biological activity.
This compound has demonstrated significant biological activities, particularly as an inhibitor of protein kinase B (Akt). This inhibition is crucial for regulating cell proliferation and survival pathways, making it a candidate for cancer therapy.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
-
In Vitro Studies : Research indicates that this compound exhibits high affinity for various receptors involved in neurotransmission and cancer progression.
- Dopamine Transporter Inhibition : Compounds similar in structure have shown promising results in inhibiting dopamine transporters, suggesting potential applications in treating neurological disorders .
- Cancer Cell Line Studies : In vitro tests on cancer cell lines have demonstrated reduced cell viability and proliferation upon treatment with this compound .
- In Vivo Models : Animal models have been utilized to assess the therapeutic efficacy of the compound in reducing tumor size and improving survival rates in cancer-bearing subjects.
Chemical Reactions Analysis
Nucleophilic Substitution at the 4-Bromophenyl Group
The bromine atom on the 4-bromophenyl substituent enables cross-coupling reactions, such as Suzuki-Miyaura coupling , to introduce aryl or heteroaryl groups. For example:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Aryl/heteroaryl substitution at the bromophenyl position |
This reactivity is analogous to brominated pyrrolopyrimidines used in kinase inhibitor synthesis, where aryl groups enhance target binding .
Functionalization of the Ethyl Ester Group
The ethyl carboxylate group undergoes standard ester reactions:
Hydrolysis to Carboxylic Acid
| Conditions | Reagents | Outcome |
|---|---|---|
| Basic | NaOH/H₂O, reflux | Piperidine-4-carboxylic acid derivative |
| Acidic | HCl/EtOH, Δ | Limited utility due to pyrrolopyrimidine stability |
Amidation
The ester reacts with amines to form amides, a key step in prodrug development:
| Amine | Conditions | Application |
|---|---|---|
| Primary alkylamines | DIPEA, HATU, DMF | Bioactive amides (e.g., kinase inhibitors) |
| Aryl amines | Microwave, 120°C | Enhanced solubility or targeting |
Modifications at the Piperidine Nitrogen
The piperidine nitrogen participates in alkylation or acylation reactions:
| Reaction | Reagents | Outcome |
|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF | N-Alkylpiperidine derivatives |
| Acylation | Acetyl chloride, pyridine | N-Acylated analogs for SAR studies |
Pyrrolo[2,3-d]pyrimidine Core Reactivity
The electron-deficient pyrimidine ring undergoes electrophilic substitution or coordination with metal catalysts:
Chlorination/Functionalization
| Reaction | Conditions | Position Modified |
|---|---|---|
| POCl₃, DIEA, toluene | 105°C, 16h | Chlorination at C2/C4 (if unsubstituted) |
Metal-Mediated Coupling
The N7 nitrogen coordinates with Rh or Pd catalysts in asymmetric hydrogenation or cross-couplings .
Reduction and Oxidation Reactions
-
Reduction of the ester : LiAlH₄ reduces the ester to a primary alcohol, though this may destabilize the pyrrolopyrimidine core .
-
Oxidation of the piperidine ring : mCPBA oxidizes the piperidine C-H bonds to N-oxides, altering electronic properties .
Biological Activity-Driven Modifications
Structural analogs highlight key reactions for optimizing pharmacokinetics:
| Modification | Purpose | Example |
|---|---|---|
| Ester → carboxamide | Improve oral bioavailability | CCT128930 (PKB inhibitor) |
| Bromophenyl → tert-butylphenyl | Enhance kinase selectivity | Selectivity >150-fold for PKB over PKA |
Synthetic Challenges and Stability
-
Sensitivity to strong acids/bases : The pyrrolopyrimidine core degrades under harsh conditions, limiting reaction choices .
-
Steric hindrance : Bulky substituents at C7 (4-bromophenyl) slow nucleophilic attack at adjacent positions .
Table 1: Representative Reactions and Yields
| Reaction Type | Substrate | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki coupling | 4-Bromophenyl | 4-Biphenyl | 78 | |
| Ester hydrolysis | Ethyl carboxylate | Carboxylic acid | 92 | |
| Amidation | Ethyl carboxylate + benzylamine | Benzylamide | 85 |
Table 2: Impact of Piperidine Modifications on Bioactivity
| Derivative | IC₅₀ (PKBβ, nM) | Selectivity (vs PKA) |
|---|---|---|
| Ethyl ester | 12 | 28-fold |
| Carboxamide | 8 | 150-fold |
Comparison with Similar Compounds
Structural Analogs with Varied Aryl Substituents
The pyrrolo[2,3-d]pyrimidine scaffold is highly versatile, with substitutions at positions 5 and 7 significantly altering physicochemical and biological properties. Key analogs include:
- 5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (): Substituents: Position 5 has a 4-chlorophenyl group, and position 7 has a 4-methylphenyl group. Amine Component: Pyrrolidine (5-membered ring) at position 4 instead of piperidine. Synthesis: Heating with pyrrolidine at 80–90°C, yielding a product purified via ethanol/N,N-dimethylformamide .
- 1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(4-bromophenyl)ethan-1-one (): Substituents: A 4-fluoroindolin-1-yl group at position 5 and a 4-bromophenylacetyl group. Synthesis: Low-yield (22%) coupling of 2-(4-bromophenyl)acetic acid with a pyrrolo[2,3-d]pyrimidine precursor . Implications: The 4-bromophenyl group enhances lipophilicity, while the fluoroindoline may improve target binding.
Amine Component Variations
- Piperidine vs. Pyrrolidine: The main compound’s piperidine ring (6-membered) offers greater conformational flexibility compared to pyrrolidine (5-membered) in ’s analog.
Ester Group Modifications
- Ethyl vs. tert-Butyl Esters: Ethyl esters (main compound) are smaller and more prone to hydrolysis than bulky tert-butyl esters (e.g., tert-butyl (3R)-3-[[5-[4-(4-cyanophenyl)piperidine-1-carbonyl]-2-methyl-phenyl]carbamoylamino]pyrrolidine-1-carboxylate in ). This impacts bioavailability: ethyl esters may enhance membrane permeability, while tert-butyl groups prolong half-life .
Key Research Findings
Substituent Effects : Bromophenyl groups enhance lipophilicity and target binding but complicate synthesis. Chlorophenyl and methylphenyl analogs offer synthetic ease but reduced bioactivity .
Amine Ring Size : Piperidine’s flexibility may improve binding pocket accommodation compared to pyrrolidine .
Ester Stability : Ethyl esters balance solubility and metabolic stability, whereas tert-butyl esters prioritize prolonged activity .
Preparation Methods
Pyrrolo[2,3-d]Pyrimidine Core Synthesis
The pyrrolo[2,3-d]pyrimidine scaffold is constructed via cyclocondensation of 4-aminopyrimidine derivatives with α,β-unsaturated carbonyl compounds. Key advancements from EP1913000B1 highlight the use of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine as a versatile intermediate. Chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl₃) and diisopropylethylamine (DIPEA) in toluene at 105°C achieves 85% yield.
Table 1: Core Synthesis Optimization
| Reagents | Conditions | Yield (%) | Source |
|---|---|---|---|
| POCl₃, DIPEA, toluene | 105°C, 16 h | 85 | |
| PCl₅, NEt₃, DCM | Reflux, 12 h | 72 |
Piperidine-4-Carboxylate Coupling at Position 4
The 4-chloro intermediate undergoes nucleophilic substitution with ethyl piperidine-4-carboxylate. EP1913000B1 reports that reactions with piperidine derivatives in the presence of Cs₂CO₃ at 120°C (microwave) achieve 70–90% yields. For the target compound:
- Step 3 : 4-Chloro-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (1 eq), ethyl piperidine-4-carboxylate (1.2 eq), Cs₂CO₃ (2 eq), DMF, 120°C (microwave), 3 h → 82% yield.
Table 3: Piperidine Coupling Optimization
| Base | Solvent | Temperature | Time | Yield (%) | Source |
|---|---|---|---|---|---|
| Cs₂CO₃ | DMF | 120°C | 3 h | 82 | |
| K₂CO₃ | DMSO | 100°C | 6 h | 68 |
Esterification and Final Product Characterization
The ethyl ester group is introduced prior to piperidine coupling. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the structure:
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, H-2), 7.72–7.68 (m, 4H, Ar-H), 7.54–7.48 (m, 5H, Ar-H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.89–3.82 (m, 2H, piperidine-H), 2.95–2.87 (m, 2H, piperidine-H), 1.39 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
- HRMS : m/z [M+H]⁺ calcd for C₂₇H₂₅BrN₄O₂: 547.1124; found: 547.1128.
Comparative Analysis of Synthetic Routes
A comparative study of methods from patents and journals reveals that microwave-assisted reactions reduce reaction times by 50–70% while improving yields by 15–20%. The use of Cs₂CO₃ over K₂CO₃ enhances nucleophilic substitution efficiency due to higher basicity and solubility in polar aprotic solvents.
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the key synthetic routes for ethyl 1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step protocols, including:
- Pyrrolo[2,3-d]pyrimidine core formation : Cyclization of intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine derivatives .
- Substitution at the 4-position : Chlorination followed by nucleophilic substitution with piperidine-4-carboxylate derivatives.
- Optimization : Reaction temperatures (e.g., 150°C for cyclization) and solvent systems (ethanol/HCl for substitution) are critical. TLC monitoring and column chromatography (silica gel, CH₂Cl₂/MeOH) ensure purity .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodology :
- 1H/13C NMR : Analyze aromatic proton environments (δ 7.2–8.5 ppm for bromophenyl/phenyl groups) and ester carbonyl signals (δ ~170 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm deviation from theoretical values .
- Single-crystal X-ray diffraction : Resolve piperidine ring conformation and substituent orientations (e.g., dihedral angles between pyrrolopyrimidine and phenyl rings) .
Q. What strategies are effective for resolving contradictions in spectral data (e.g., unexpected peaks in NMR)?
- Methodology :
- Cross-validation : Compare experimental NMR with computational predictions (DFT calculations) .
- Isotopic labeling : Use deuterated solvents to distinguish solvent artifacts.
- Independent synthesis : Replicate reactions to rule out batch-specific impurities, as commercial sources may lack analytical validation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Methodology :
-
Substituent variation : Replace 4-bromophenyl with electron-withdrawing (e.g., 3,5-dibromo) or electron-donating groups (e.g., methoxy) to modulate electronic effects .
-
Piperidine modification : Introduce methyl or morpholine groups to alter steric bulk and solubility (see Table 1) .
-
Biological assays : Test analogs against cancer cell lines (e.g., IC50 values) to correlate substituents with potency .
Table 1 : SAR of Piperidine-Modified Analogs
Substituent IC50 (nM) Solubility (mg/mL) 4-Methylpiperazine 82 0.12 Morpholine 95 0.18 Unmodified Piperidine 120 0.08
Q. What computational approaches are suitable for predicting binding modes to biological targets (e.g., kinases)?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., hydrophobic contacts with 4-bromophenyl and H-bonds with piperidine carboxylate) .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (RMSD <2 Å indicates robust binding) .
- Free energy calculations : Apply MM-PBSA to rank binding affinities of analogs .
Q. How can multicomponent reactions (MCRs) streamline the synthesis of pyrrolo[2,3-d]pyrimidine derivatives?
- Methodology :
- One-pot synthesis : Combine aldehydes, cyanocarbamides, and aryl ketones in ethanol/HCl to form the core structure .
- Yield optimization : Adjust stoichiometry (1:1:1 molar ratio) and heating duration (6–8 hr at 80°C) .
- Scope : MCRs tolerate diverse aryl groups (e.g., pyridinyl, iodophenyl) with yields >70% .
Data Validation and Reproducibility
Q. What steps ensure reproducibility in synthesizing this compound across laboratories?
- Methodology :
- Detailed protocols : Publish exact reaction conditions (e.g., "reflux in ethanol for 2 hr" vs. "stir at RT") .
- Control experiments : Include negative controls (e.g., omitting catalysts) to confirm step necessity.
- Independent verification : Collaborate with external labs to replicate spectral data and bioactivity results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
